molecular formula C7H6BrNO3 B101961 1-Bromo-3-methoxy-5-nitrobenzene CAS No. 16618-67-0

1-Bromo-3-methoxy-5-nitrobenzene

Cat. No. B101961
Key on ui cas rn: 16618-67-0
M. Wt: 232.03 g/mol
InChI Key: MEQKSFQEPDRNEQ-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

3,5-Dinitrobromobenzene (1.25 g, 5.06 mmol) was stirred in methanol (12 mL) and a solution of sodium methoxide (0.5 M in methanol, 12.6 mL) was added. The mixture was heated to 60° C. for 2 hours and cooled to RT. The mixture was quenched with hydrogen chloride solution (1 N) and extracted with dichloromethane. Evaporation and purification by silica chromatography using ethyl acetate and hexanes gave the desired compound (1.0 g, 80%). LCMS for C7H7BrNO3 (M+H)+: m/z=232.1.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([Br:13])[CH:7]=[C:8]([N+]([O-])=O)[CH:9]=1)([O-:3])=[O:2].[CH3:14][O-:15].[Na+]>CO>[Br:13][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[C:8]([O:15][CH3:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])Br
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
12.6 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with hydrogen chloride solution (1 N)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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